

In Vitro Metabolic Stability of Odevixibat-d5: A Technical Guide

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Compound of Interest		
Compound Name:	Odevixibat-d5	
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This technical guide provides a comprehensive overview of the in vitro metabolic stability of Odevixibat, with inferred considerations for its deuterated analog, **Odevixibat-d5**. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Odevixibat is a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[1][2]. It is primarily used for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis[1][3][4]. The mechanism of action involves reducing the reabsorption of bile acids in the terminal ileum, thereby increasing their fecal excretion and lowering the bile acid concentration in the systemic circulation[2][3].

Pharmacokinetic data reveals that Odevixibat is largely unmetabolized and is primarily eliminated unchanged in the feces[1][3][5]. In vitro studies have indicated that a minor metabolic pathway for Odevixibat is mono-hydroxylation; however, no metabolites accounting for more than 10% of the dose have been identified in plasma, urine, or feces[5].

The introduction of deuterium atoms at specific positions in a molecule, creating a deuterated analog like **Odevixibat-d5**, is a common strategy in drug development to potentially alter the metabolic profile. This "deuterium kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration, which may lead to a longer half-life and improved pharmacokinetic properties. This guide will outline the standard methodologies to assess the in vitro metabolic



stability of **Odevixibat-d5**, based on the known information for Odevixibat and general principles of in vitro drug metabolism studies.

Quantitative Data Summary

Currently, there is no publicly available quantitative in vitro metabolic stability data specifically for **Odevixibat-d5**. The following table summarizes the available pharmacokinetic parameters for the parent compound, Odevixibat. These values provide a baseline for comparison when evaluating the metabolic stability of **Odevixibat-d5**.

Parameter	Value	Species	System	Reference
Protein Binding	>99%	In vitro	Plasma	[1]
Half-life (t½)	2.36 hours	In vivo	Healthy Adults	[1]
Primary Metabolism	Mono- hydroxylation (minor)	In vitro	Not specified	[5]
Primary Elimination	>97% unchanged in feces	In vivo	Humans	[1]

Experimental Protocols

The following protocols describe standard in vitro methods to assess the metabolic stability of a compound like **Odevixibat-d5**. The primary systems used are liver microsomes and hepatocytes, as they contain the major drug-metabolizing enzymes[6][7].

Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance (CLint) of a compound by measuring its disappearance over time when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes[6][7].

Materials:

Odevixibat-d5



- Pooled liver microsomes (human, rat, mouse, etc.)
- NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching
- Positive control compounds with known metabolic stability (e.g., a high-clearance and a lowclearance compound)
- LC-MS/MS system for analysis

Procedure:

- Preparation: Prepare stock solutions of Odevixibat-d5 and positive control compounds in a
 suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation
 mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
- Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and Odevixibat-d5 to the desired final concentrations. A typical microsomal protein concentration is 0.5 mg/mL[7][8]. The test compound concentration is usually around 1 μM[8].
- Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
- Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
- Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes)[7].
- Quenching: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.



- Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
- Analysis: Analyze the concentration of the remaining Odevixibat-d5 in the supernatant using a validated LC-MS/MS method.
- Data Analysis: Plot the natural logarithm of the percentage of **Odevixibat-d5** remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Metabolic Stability in Hepatocytes

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors[6].

Materials:

- Odevixibat-d5
- Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
- Hepatocyte culture medium
- Coated culture plates (e.g., collagen-coated)
- Positive control compounds
- LC-MS/MS system for analysis

Procedure:

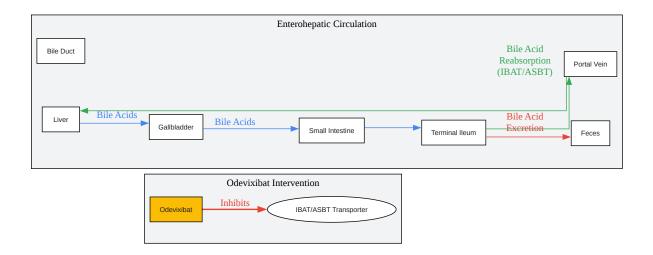
- Cell Plating: Plate the hepatocytes on coated plates and allow them to attach and form a monolayer.
- Dosing: Remove the plating medium and add fresh medium containing **Odevixibat-d5** at the desired concentration (e.g., $1 \mu M$).



- Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
- Time Points: Collect aliquots of the culture medium and/or cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). For slowly metabolized compounds, longer incubation times may be necessary[9].
- Sample Preparation: Process the samples by protein precipitation with a cold organic solvent containing an internal standard.
- Analysis: Quantify the concentration of **Odevixibat-d5** using a validated LC-MS/MS method.
- Data Analysis: Similar to the microsomal stability assay, determine the in vitro half-life and intrinsic clearance.

Visualizations

Odevixibat Mechanism of Action



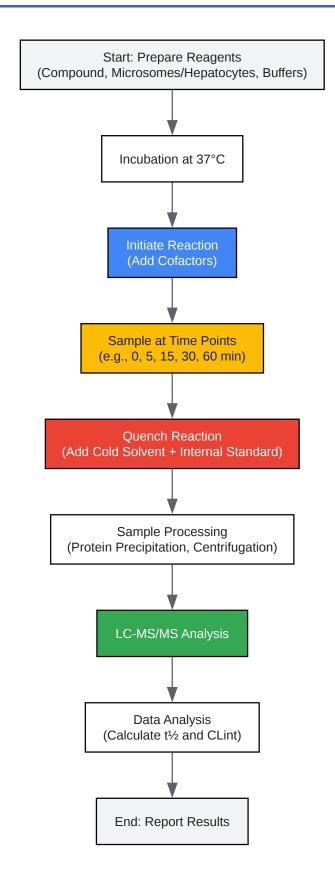


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Caption: Mechanism of Odevixibat as an IBAT inhibitor.

Experimental Workflow for In Vitro Metabolic Stability Assay





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Caption: Workflow for in vitro metabolic stability assessment.



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